molecular formula C6H12ClNO4 B562707 (2S,3S)-3-Methylglutamic Acid Hydrochloride Salt CAS No. 910548-22-0

(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt

Cat. No.: B562707
CAS No.: 910548-22-0
M. Wt: 197.615
InChI Key: IJUHLZXMNQGWBG-WINKWTMZSA-N
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Description

“(2S,3S)-3-Methylglutamic Acid Hydrochloride Salt” is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives . The (2S,3S) notation indicates that the compound has two chiral centers, both of which have an S configuration . The numbers 2 and 3 refer to the position of the carbon atoms in the molecule . The term “hydrochloride salt” refers to the fact that the compound is a salt form of an acid, which is often used to enhance the solubility, absorption, and effectiveness of the drug .


Molecular Structure Analysis

The molecular structure of “this compound” is determined by the configuration of its chiral centers. The (2S,3S) configuration indicates that both chiral centers have an S configuration . The numbers 2 and 3 refer to the position of the carbon atoms in the molecule .

Scientific Research Applications

  • Synthesis and Configuration Retention : The Arndt–Eistert homologation of protected (2S, 3S)-3-methylaspartic acid results in the retention of configuration at C-3, leading to the synthesis of (2S, 3R)-3-methylglutamic acid. This synthesis shows high diastereoselectivity, which is crucial in biochemical applications (Hartzoulakis & Gani, 1994).

  • Utility in Preparing Bioactive Compounds : The stereoselective synthesis of bioactive (2S,3S,4S)-3,4-dihydroxyglutamic acid hydrochloride salt was achieved through key steps like intramolecular nucleophilic epoxidation. This compound is significant due to its bioactivity and the potential for medicinal applications (Kim et al., 2008).

  • Biological Importance of Derivatives : (2S,3S)-3-hydroxy-4-methyleneglutamic acid, a derivative, has been isolated from natural sources and shown to yield other significant amino acids upon catalytic reduction. These derivatives play a role in the study of amino acids and their biological functions (Dardenne, Casimir, & Sørensen, 1974).

  • Pharmacological Profiles : Compounds like (2S,4R)-4-methylglutamic acid and its analogs have been examined for their binding properties to rat brain ionotropic glutamate receptors, revealing distinct pharmacological profiles. Such studies are vital for understanding receptor functions and drug development (Bráuner-Osborne et al., 1997).

  • Enzymatic Synthesis : Enzymatic processes have been employed to synthesize diastereoisomers of 4-methyl-L-glutamic acid, demonstrating the role of (2S,4R)- and (2S,4S)-4-methylglutamic acids in biochemistry and pharmacology (Righini-Tapie & Azerad, 1984).

  • Action on Excitatory Amino Acid Transporters : The impact of methylglutamate derivatives on excitatory amino acid transporters has been explored, revealing that compounds like (2S,4R)-4-methylglutamate have contrasting mechanisms of action on different transporter types. This is significant for understanding neurotransmitter transport and signaling (Vandenberg et al., 1997).

Properties

IUPAC Name

(2S,3S)-2-amino-3-methylpentanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-3(2-4(8)9)5(7)6(10)11;/h3,5H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUHLZXMNQGWBG-WINKWTMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC(=O)O)[C@@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20858045
Record name (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910548-22-0
Record name (3S)-3-Methyl-L-glutamic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20858045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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